Cas no 2092127-22-3 (5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine)

5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine
- EN300-1780569
- 5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
- 2092127-22-3
-
- Inchi: 1S/C12H14FN3/c1-16-12(11(14)8-15-16)7-4-9-2-5-10(13)6-3-9/h2-3,5-6,8H,4,7,14H2,1H3
- InChI Key: WDBDSAPDVJCEJW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCC1=C(C=NN1C)N
Computed Properties
- Exact Mass: 219.11717562g/mol
- Monoisotopic Mass: 219.11717562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780569-10.0g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1780569-0.5g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1780569-2.5g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1780569-10g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1780569-1.0g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1780569-0.1g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1780569-1g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1780569-0.25g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1780569-5.0g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1780569-5g |
5-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazol-4-amine |
2092127-22-3 | 5g |
$3520.0 | 2023-09-20 |
5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine Related Literature
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on 5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine
Introduction to 5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine (CAS No. 2092127-22-3)
5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine, identified by its Chemical Abstracts Service (CAS) number 2092127-22-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This pyrazole derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The presence of a fluorophenyl moiety and a methylpyrazole core suggests a combination of properties that may make it a valuable candidate for further investigation.
The molecular structure of 5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine consists of a pyrazole ring substituted with an ethyl group at the 2-position and a methyl group at the 1-position, further functionalized with a 4-fluorophenyl side chain. This configuration imparts specific electronic and steric characteristics, which are critical for its interaction with biological targets. The fluorine atom in the phenyl ring is known to enhance binding affinity and metabolic stability, making this compound particularly attractive for pharmacological applications.
In recent years, there has been growing interest in pyrazole derivatives due to their diverse biological activities. Pyrazoles are heterocyclic compounds that serve as key scaffolds in the design of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The compound 5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine is no exception, and its unique structural features have led to several promising studies in academic and industrial research settings.
One of the most compelling aspects of 5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine is its potential as an intermediate in the synthesis of more complex pharmacological agents. The pyrazole core is highly versatile and can be modified in numerous ways to produce derivatives with tailored biological activities. For instance, researchers have explored its use in developing inhibitors of enzymes involved in cancer progression, such as kinases and phosphodiesterases. The fluorophenyl group, in particular, has been shown to improve the binding affinity of small molecules to their targets, making it a valuable tool in medicinal chemistry.
Recent studies have highlighted the role of 5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amine in modulating inflammatory pathways. Inflammation is a hallmark of many chronic diseases, including arthritis and cardiovascular disorders, and inhibiting key inflammatory mediators has become a major focus in drug development. Preliminary research suggests that this compound may interact with inflammatory cytokines and enzymes, potentially leading to novel therapeutic strategies. The ability to modulate these pathways could have significant implications for treating conditions where inflammation plays a central role.
The synthesis of 5-2-(4-fluorophenyl)ethyl-1-methyl-1H-pyrazol-4-amincle involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluorophenyl group necessitates specialized synthetic techniques, such as cross-coupling reactions, which are commonly employed in modern drug discovery. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency, reducing both cost and environmental impact.
In addition to its pharmacological potential, 5-(2-(4-fluorophenyl)ethyl)-1-methyl-H-pyrazol[3',4':5',6']pyridin]-4(3H)-one has been studied for its ability to interact with biological membranes. The presence of both hydrophobic and hydrophilic regions in its structure allows it to penetrate cell membranes effectively, facilitating intracellular delivery of therapeutic agents. This property makes it an attractive candidate for developing prodrugs or delivery systems that require efficient cellular uptake.
The safety profile of 5-(2-(4-fluorophenyl)ethyl)-1-methyl-H-pyrazol[3',4':5',6']pyridin]-4(3H)-one is another critical aspect that has been examined in preclinical studies. While preliminary data suggest that it exhibits low toxicity at moderate doses, further research is needed to fully characterize its safety margins. Evaluating its potential side effects, including interactions with other drugs or organs, is essential before moving into clinical trials.
One of the most exciting developments related to this compound is its application in targeted therapy for cancer. Cancer cells often overexpress specific receptors or enzymes that can be targeted by small molecules like 5-(2-(4-fluorophenyl)ethyl)-1-methyl-H-pyrazol[3',4':5',6']pyridin]-4(3H)-one. By binding to these targets, the compound can inhibit tumor growth or induce apoptosis without affecting healthy cells significantly. This selective toxicity is a key goal in oncology research and represents a major advantage over traditional chemotherapeutic agents.
The role of computational chemistry in studying 5-(2-(4-fluorophenyl)ethyl)-1-methyl-H-pyrazol[3',4':5',6']pyridin]-4(3H)-one cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. These predictions can guide experimental design and help identify optimal dosages or formulations before costly laboratory trials are conducted. Such advancements are transforming drug discovery into a more data-driven process.
In conclusion,5-(2-(4-fluorophenyl)ethyl)-1-methyl-H-pyrazol[3',4':5',6']pyridin]-4(3H)-one (CAS No: 2092127223) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential applications across multiple therapeutic areas, including oncology and inflammation management. As research continues to uncover new insights into its mechanisms of action,this compound may play an important role in developing next-generation therapeutics that address unmet medical needs.
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